Cas no 2111476-46-9 (Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate)
Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
- 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%
- 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
- 2111476-46-9
- MFCD34168924
- Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
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- Inchi: 1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-6(10)3-2-4-12(7)8/h2-5H,1H3
- InChI Key: ZZAVHLOXDKAUAF-UHFFFAOYSA-N
- SMILES: FC1=CC=CN2C(C(=O)OC)=CN=C21
Computed Properties
- Exact Mass: 194.04915563g/mol
- Monoisotopic Mass: 194.04915563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 43.6Ų
Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY373783-1g |
Methyl 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylate |
2111476-46-9 | ≥95% | 1g |
¥10800.00 | 2025-04-16 | |
| abcr | AB573055-1g |
8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%; . |
2111476-46-9 | 95% | 1g |
€750.40 | 2024-08-02 |
Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate Suppliers
Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Methyl 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2111476-46-9): A Comprehensive Overview
Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2111476-46-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The molecular structure of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate consists of a fused imidazole and pyridine ring system, with a fluorine atom at the 8-position and a methyl ester group at the 3-position. The presence of the fluorine atom is particularly noteworthy as it can significantly influence the compound's pharmacokinetic properties, such as solubility, metabolic stability, and binding affinity to target proteins.
Recent studies have highlighted the potential of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate has shown promise in cancer research. A preclinical study conducted by a team at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The antiproliferative effects are attributed to its ability to induce apoptosis through the activation of caspase-dependent pathways.
The neuroprotective potential of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate has also been explored in several studies. Research published in the Journal of Neurochemistry indicated that this compound can protect neurons from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest that it may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been extensively studied to optimize its use in drug development. In vivo studies in animal models have shown that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The half-life of the compound is moderate, allowing for once-daily dosing regimens in clinical settings.
To further enhance its therapeutic potential, researchers are investigating various prodrug strategies to improve the solubility and stability of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate. One approach involves the synthesis of water-soluble prodrugs that can be converted into the active form by enzymatic cleavage in vivo. This strategy aims to enhance the compound's bioavailability and reduce its potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for larger-scale clinical trials to assess its potential as a novel therapeutic agent.
In conclusion, Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2111476-46-9) represents a promising candidate for drug development due to its multifaceted biological activities and favorable pharmacokinetic properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, making it an exciting area of focus for both academic researchers and pharmaceutical companies.
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